molecular formula C₂₄H₃₉NO₇ B108665 Fuziline CAS No. 80665-72-1

Fuziline

カタログ番号 B108665
CAS番号: 80665-72-1
分子量: 453.6 g/mol
InChIキー: FPECZWKKKKZPPP-JIHBGUTISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fuziline is a natural product found in Delphinium pyramidale, Aconitum napellus, and Aconitum carmichaelii .


Synthesis Analysis

Fuziline is the key thermogenic property in Radix aconiti carmichaeli, responsible for its thermogenic effects . It has been found to ameliorate glucose and lipid metabolism by activating Beta Adrenergic Receptors to stimulate thermogenesis .


Molecular Structure Analysis

Fuziline has a molecular formula of C24H39NO7 and a molecular weight of 453.6 g/mol . Its structure includes an aminoalcohol-diterpenoid alkaloid derived from Aconiti lateralis radix preparata .


Chemical Reactions Analysis

Fuziline has been found to be a key thermogenic property in Radix aconiti carmichaeli . It has been identified as the thermogenic component of Radix aconiti carmichaeli through radial basis function (RBF) analysis .


Physical And Chemical Properties Analysis

Fuziline has a molecular weight of 453.6 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 5 .

科学的研究の応用

Thermogenesis Activation

Fuziline has been identified as a key thermogenic compound in Radix aconiti carmichaeli , a traditional Chinese medicine. It activates beta-adrenergic receptors, particularly the β3-adrenergic receptor (β3-AR), which stimulates thermogenesis . This process is crucial for maintaining body temperature and has potential applications in treating metabolic disorders.

Glucose and Lipid Metabolism

Research indicates that Fuziline can ameliorate glucose and lipid metabolism disorders. By activating the β3-AR, Fuziline initiates a cascade that leads to enhanced liver glycogenolysis and triglyceride hydrolysis, improving energy metabolism and potentially benefiting patients with diabetes and obesity .

Mitochondrial Function Improvement

Fuziline’s activation of β-adrenergic receptors also impacts mitochondrial function. It enhances mitochondrial energy metabolism, which is vital for cellular energy production. This property could be harnessed for conditions associated with mitochondrial dysfunction .

Cardiovascular Disease Treatment

There’s evidence suggesting that Fuziline may alleviate myocardial injury. It has shown effectiveness in improving cardiac function in rat models of isoproterenol-induced myocardial injury, indicating potential therapeutic applications for heart diseases .

作用機序

Target of Action

Fuziline is a diterpene alkaloid found in Aconitum kusnezoffii and Aconitum carmichaelii . It has been reported to have a cardioprotective activity .

Mode of Action

Fuziline’s mode of action involves its interaction with β-adrenergic receptors (β-AR). It activates β-AR nonselectively, which in turn activates the downstream cAMP-PKA signaling pathway . This activation leads to an increase in liver glycogenolysis and triglyceride hydrolysis, accompanied by enhancing mitochondrial energy metabolism .

Biochemical Pathways

The activation of the cAMP-PKA signaling pathway by Fuziline leads to an increase in liver glycogenolysis and triglyceride hydrolysis . This suggests that Fuziline affects the biochemical pathways related to energy metabolism. It enhances mitochondrial energy metabolism, which is crucial for the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

It is known that fuziline is a key thermogenic property in radix aconiti carmichaeli, responsible for its thermogenic effects with a high relative importance of 33% . This suggests that Fuziline may have good bioavailability and can effectively exert its effects in the body.

Result of Action

Fuziline has been reported to have a cardioprotective activity . It effectively increases cell viability and alleviates isoproterenol-induced apoptosis . Fuziline also significantly decreases the production of ROS, maintains mitochondrial membrane potential (MMP), and blocks the release of cytochrome C . This suggests that Fuziline could play a cardioprotective role through restoring the mitochondrial function .

Action Environment

The action of Fuziline can be influenced by environmental factors. It is known that Fuziline is derived from Aconiti lateralis radix pre-parata, a traditional Chinese medicine that has been found to be effective in treating cardiovascular diseases and metabolic disorders . This suggests that the efficacy of Fuziline may be influenced by the quality and preparation of the plant material from which it is derived.

Safety and Hazards

Fuziline is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPECZWKKKKZPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senbusine C

CAS RN

80665-72-1
Record name 80665-72-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fuziline
Reactant of Route 2
Fuziline
Reactant of Route 3
Fuziline
Reactant of Route 4
Fuziline
Reactant of Route 5
Fuziline
Reactant of Route 6
Fuziline

Q & A

Q1: What is the primary mechanism of action of fuziline?

A1: Fuziline has been shown to exert cardioprotective effects by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway. [] It also exhibits thermogenic activity by activating β-adrenergic receptors (β-AR), leading to increased liver glycogenolysis, triglyceride hydrolysis, and enhanced mitochondrial energy metabolism. []

Q2: How does fuziline affect mitochondrial function?

A2: Fuziline has been observed to maintain mitochondrial membrane potential (MMP) and block the release of cytochrome C, suggesting a protective role in preserving mitochondrial function. [] Additionally, its activation of the β-AR pathway ultimately enhances mitochondrial energy metabolism, contributing to thermogenesis. []

Q3: What is the molecular formula and weight of fuziline?

A3: The molecular formula of fuziline is C23H37NO4, and its molecular weight is 391.54 g/mol. []

Q4: What spectroscopic data are available for fuziline characterization?

A4: Fuziline has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). These techniques provide information about its structure, functional groups, and molecular weight. [, ]

Q5: What is known about the stability of fuziline under different storage conditions?

A5: Studies have shown that fuziline remains stable under various sample storage and processing conditions, indicating its robustness for pharmaceutical applications. []

Q6: Does fuziline exhibit any catalytic properties?

A6: Current research primarily focuses on fuziline's pharmacological activities, and there is limited information available regarding its catalytic properties.

Q7: Have any computational studies been conducted on fuziline?

A7: While specific computational studies on fuziline are limited in the provided research, advanced analytical techniques like UHPLC-Q-TOF-MS coupled with chemometrics have been employed to distinguish it from other alkaloids and identify potential quality markers. []

Q8: What formulation strategies can be employed to improve fuziline's stability, solubility, or bioavailability?

A8: Current research primarily focuses on fuziline's characterization and pharmacological activities. Further investigation is needed to explore specific formulation strategies for enhancing its stability, solubility, and bioavailability.

Q9: What are the SHE considerations for fuziline research and development?

A9: Given the toxicity associated with Aconitum species, including fuziline-containing varieties, SHE regulations are paramount. Researchers and developers must adhere to strict safety protocols during extraction, handling, and disposal of fuziline and related compounds. []

Q10: What is the pharmacokinetic profile of fuziline?

A10: Studies in rats have revealed that the pharmacokinetics of fuziline follow first-order kinetics after oral administration. The mean half-life ranges from 5.12 to 6.13 hours, with peak concentration and area under the curve increasing linearly with dosage. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q11: How does the pharmacokinetic profile of fuziline differ when administered as a pure compound versus in an extract?

A11: Comparative pharmacokinetic studies in rats have demonstrated significant differences between the administration of pure fuziline and fuziline-containing extracts. Administration in extract form appears to enhance absorption compared to the pure compound. []

Q12: What in vitro models have been used to study fuziline's cardioprotective effects?

A12: In vitro studies have employed isoproterenol (ISO)-induced myocardial injury models in cells. Fuziline effectively increased cell viability, reduced ISO-induced apoptosis, and mitigated ROS production, indicating its protective potential against cardiac damage. []

Q13: What in vivo models have been used to study fuziline's therapeutic effects?

A13: Fuziline's cardioprotective effects have been investigated in vivo using ISO-induced myocardial injury models in rats. Results demonstrated improved cardiac function and reduced ER stress-induced apoptosis. [] Additionally, studies in mice with dobutamine-induced heart damage showed that fuziline reduced cardiac damage and pyroptosis by lowering specific inflammatory markers and preventing cardiac myocyte necrosis. []

Q14: Is there evidence of resistance or cross-resistance to fuziline?

A14: Current research primarily focuses on fuziline's initial pharmacological effects, and there is limited information available regarding potential resistance mechanisms or cross-resistance with other compounds.

Q15: What is the known toxicity profile of fuziline?

A15: While fuziline exhibits therapeutic potential, it is crucial to acknowledge its origin from Aconitum species, known for their toxicity. Specifically, fuziline is found alongside highly toxic diester-diterpenoid alkaloids in Aconitum carmichaelii. [] While some studies suggest fuziline may have a lower toxicity profile compared to other Aconitum alkaloids, further research is needed to establish its safety profile comprehensively.

Q16: Have any targeted drug delivery strategies been explored for fuziline?

A16: Current research primarily focuses on fuziline's fundamental characterization and pharmacological activities. Further investigation is needed to explore targeted drug delivery strategies to enhance its therapeutic efficacy and minimize potential off-target effects.

Q17: Are there any known biomarkers associated with fuziline's efficacy or toxicity?

A17: While specific biomarkers for fuziline have yet to be identified, research suggests that changes in certain metabolic pathways, such as valine, leucine and isoleucine biosynthesis, tryptophan metabolism, glycerophospholipid metabolism, and sphingolipid metabolism, could be potentially linked to its protective effects against myocardial ischemia. [] Further research is needed to validate these findings and explore their potential as biomarkers.

Q18: What analytical techniques are commonly employed for fuziline quantification?

A18: Several analytical methods have been developed and validated for fuziline quantification, including:

  • High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD): This technique allows the separation and quantification of fuziline alongside other aminoalcohol-diterpenoid alkaloids in Aconitum carmichaelii. []
  • Ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS): This highly sensitive and specific method enables the identification and quantification of fuziline and other Aconitum alkaloids in complex mixtures, even at low concentrations. []
  • Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This technique provides high sensitivity and selectivity for simultaneous determination of fuziline and other alkaloids in biological matrices, making it suitable for pharmacokinetic studies. [, ]

Q19: What is the environmental impact of fuziline and its degradation products?

A19: Current research primarily focuses on fuziline's pharmacological properties, and there is limited information available regarding its environmental impact and degradation pathways.

Q20: How are the analytical methods for fuziline quantification validated?

A20: Analytical methods for fuziline quantification undergo rigorous validation procedures to ensure their accuracy, precision, and specificity. These procedures typically involve evaluating parameters like linearity, sensitivity, selectivity, recovery, precision, and accuracy. [, , , ]

Q21: What quality control measures are implemented in fuziline research and production?

A21: Quality control is crucial in fuziline research and production due to the inherent toxicity associated with Aconitum species. Stringent measures are employed throughout the process, from plant material sourcing and authentication to extraction, purification, and analysis of final products. []

Q22: Does fuziline elicit any immunological responses?

A22: Current research primarily focuses on fuziline's pharmacological properties, and there is limited information available regarding its potential immunogenicity or ability to elicit immunological responses.

Q23: Does fuziline interact with any drug transporters?

A23: Specific studies investigating fuziline's interactions with drug transporters are limited in the provided research. Further investigation is needed to assess its potential for drug-drug interactions via transporter-mediated mechanisms.

Q24: Does fuziline induce or inhibit any drug-metabolizing enzymes?

A24: Specific studies investigating fuziline's effects on drug-metabolizing enzymes are limited in the provided research. Further research is necessary to assess its potential for metabolic interactions with other drugs.

Q25: What is known about the biocompatibility and biodegradability of fuziline?

A25: Specific studies on the biocompatibility and biodegradability of fuziline are limited in the provided research. Further investigation is needed to assess its long-term effects and environmental fate.

Q26: Are there any known alternatives or substitutes for fuziline with similar therapeutic potential?

A26: While fuziline exhibits promising therapeutic activities, research on alternative compounds with similar effects is ongoing. Several other diterpenoid alkaloids found in Aconitum species, as well as synthetic analogs, are being investigated for their potential to offer comparable or superior therapeutic benefits with improved safety profiles. []

Q27: What are the considerations for recycling and waste management in fuziline production?

A27: Sustainable practices in fuziline production are essential. This includes responsible sourcing of plant material, optimizing extraction processes to minimize waste generation, and exploring eco-friendly solvents and techniques for compound isolation and purification. []

Q28: What research infrastructure and resources are crucial for advancing fuziline research?

A28: Advancing fuziline research requires access to specialized equipment and expertise, including:

    Q29: What are the key historical milestones in fuziline research?

    A29: The research on fuziline has witnessed significant milestones, including:

    • Initial isolation and identification: Fuziline was first isolated and characterized from Aconitum carmichaelii in 1972, marking a crucial step in understanding its chemical structure. []
    • Development of analytical methods: Over the years, various analytical techniques, such as HPLC-ELSD, UHPLC-Q-TOF-MS, and UPLC-MS/MS, have been developed and validated for accurate quantification of fuziline in various matrices, contributing significantly to its pharmacological and pharmacokinetic evaluation. [, , ]
    • Exploration of diverse pharmacological activities: Research has expanded beyond fuziline's initial discovery to encompass a wider range of potential therapeutic applications, including its cardioprotective, analgesic, anti-inflammatory, and thermogenic effects. [, , ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。